molecular formula C14H18ClN3O B2618329 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059084-62-5

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2618329
CAS No.: 2059084-62-5
M. Wt: 279.77
InChI Key: LNAHRNBWWPIWGV-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an oxadiazole moiety, which is further substituted with a 4-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-methylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

  • Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with piperidine under basic conditions. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

    Neurological Effects: It may modulate neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at specific receptors, which could explain its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride: Similar structure but with a chlorine substituent instead of a methyl group.

    3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

    3-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-10-4-6-11(7-5-10)14-16-13(17-18-14)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAHRNBWWPIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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